5-Benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
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Overview
Description
5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine intermediate.
Formation of the Dihydropyrimidinone Core: The final step involves the cyclization of the intermediate compounds to form the dihydropyrimidinone core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., methoxyphenyl halide), bases (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancer.
Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine
Uniqueness
5-BENZYL-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the methoxyphenyl group and the piperazine ring contribute to its distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-21(16-18-6-4-3-5-7-18)22(28)25-23(24-17)27-14-12-26(13-15-27)19-8-10-20(29-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,24,25,28) |
InChI Key |
KSHGOBQXSHQQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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